molecular formula C11H10N2O3S2 B2369781 2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 478247-40-4

2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No. B2369781
CAS RN: 478247-40-4
M. Wt: 282.33
InChI Key: VTJOMILHYBFNLB-UHFFFAOYSA-N
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Description

The compound “2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes as they are key components of nucleic acids (DNA and RNA).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The methylsulfanyl group (-SCH3) would be attached at the 2-position of the ring, the phenylsulfonyl group (-SO2C6H5) at the 5-position, and a hydroxyl group (-OH) at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups attached to the pyrimidine ring. For example, the hydroxyl group might be involved in acid-base reactions, the methylsulfanyl group could undergo oxidation to form a sulfoxide or sulfone, and the phenylsulfonyl group might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Nucleophilic Displacement and Synthesis

  • The compound has been utilized in the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones. This process facilitates the introduction of amino groups and the formation of carbon-carbon bonds, demonstrating its utility in synthetic chemistry (Kikelj et al., 2010).

Crystallography and Molecular Structure

  • Studies have explored the crystallographic properties of derivatives of this compound. For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have shown distinct polymorphic forms and intricate molecular interactions, contributing to the understanding of molecular and crystal structures (Glidewell et al., 2003).

Antimicrobial Applications

  • Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. When incorporated into polyurethane varnish for surface coating and printing ink paste, these derivatives exhibited significant antimicrobial effects, highlighting their potential in this area (El‐Wahab et al., 2015).

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of new pyrazolopyrimidine ring systems with phenylsulfonyl moiety. Some of these novel sulfone derivatives have shown antimicrobial activity exceeding that of reference drugs, indicating their potential in drug discovery and development (Alsaedi et al., 2019).

Domino Reactions in Organic Synthesis

  • It has been involved in domino reactions with heterocyclic CH acids, demonstrating the versatility of this compound in organic synthesis and its potential in the development of new chemical entities (Erkin & Ramsh, 2014).

Highly Regioselective Synthesis

  • The compound has been used in a highly regioselective synthesis process for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. This highlights its importance in precise synthetic processes where regioselectivity is crucial (Dos Santos et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of pyrimidine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

5-(benzenesulfonyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-17-11-12-7-9(10(14)13-11)18(15,16)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJOMILHYBFNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

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